Lipophilicity Modulation: 4-Oxopiperidine vs. Piperidine Benzoic Acid Derivatives
The incorporation of the ketone group in 4-(4-oxopiperidine-1-carbonyl)benzoic acid significantly reduces its computed lipophilicity compared to the non-oxo analog, 4-(piperidine-1-carbonyl)benzoic acid. This is a quantifiable difference in a key drug-likeness parameter .
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1899 |
| Comparator Or Baseline | 4-(piperidine-1-carbonyl)benzoic acid (CAS 210961-92-5); LogP = 1.66 |
| Quantified Difference | ΔLogP ≈ -0.47, indicating increased polarity |
| Conditions | Computational prediction values (XLogP) from different vendor sources. |
Why This Matters
A lower LogP affects solubility and permeability, making a starting material that yields a final compound with a different pharmacokinetic profile; therefore, substituting the ketone-containing building block could derail a lead optimization program.
